2-(2-Fluorophenyl)propan-2-amine
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQOIUQXYMVFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74702-88-8 | |
| Record name | 2-(2-fluorophenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)propan-2-amine typically involves the reaction of 2-fluoroacetophenone with ammonia or an amine under reductive amination conditions. The reaction can be catalyzed by hydrogenation over a palladium or platinum catalyst. The general reaction scheme is as follows:
Reductive Amination:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoroacetophenone or 2-fluorobenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanamines.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-Fluorophenyl)propan-2-amine serves as a versatile building block for creating complex molecules. Its fluorine substituent enhances reactivity and stability, making it valuable for developing new compounds in medicinal chemistry.
Biology
Research has shown that this compound interacts with various biological systems:
- Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary studies indicate potential applications in treating mood disorders by modulating neurotransmitter levels.
Medicine
The compound's pharmacological properties are under investigation for therapeutic applications:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant inhibition of cancer cell proliferation across various lines, including pancreatic and breast cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Pancreatic cancer | 7 - 20 | Significant inhibition |
| Breast cancer | <10 | High efficacy |
| Prostate cancer | 3 - 14 | Encouraging response |
- Antibacterial Activity : The compound has shown activity against several bacterial strains, comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 - 50 | 29 |
| K. pneumoniae | 40 - 50 | 30 |
| P. aeruginosa | 40 - 50 | 24 |
Study on Neurotransmitter Modulation
A study investigated the effects of the compound on serotonin and dopamine receptors in animal models. Results indicated that administration of the compound led to increased serotonin levels, suggesting potential applications in treating mood disorders.
Antitumor Efficacy in Xenograft Models
In vivo studies using xenograft mouse models demonstrated that treatment with the compound significantly reduced tumor size in models of NRAS-mutant melanoma, indicating selective toxicity towards cancer cells while sparing normal tissues.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and potential psychoactive effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2-Fluorophenyl)propan-2-amine
- CAS No.: 74702-88-8
- Molecular Formula : C₉H₁₂FN·ClH
- Molecular Weight : 153.199 g/mol .
- Synonyms: 1-(2-Fluorophenyl)-1-methylethylamine, 2-(2-Fluorophenyl)propane-2-amine .
Synthesis: The compound is synthesized via alkylation of o-fluoroacetophenone with iodomethane under Method A, yielding 79% as a colorless oil. Key characterization includes:
- ¹H NMR (400 MHz, CDCl₃): δ 7.47–7.39 (m, 1H), 7.21–6.98 (m, 3H), 1.79 (s, 2H).
- ¹⁹F NMR : δ -120.3 ppm.
- HRMS (ESI-MS) : [M+H]⁺ calcd. 154.1026, found 154.1023 .
Comparison with Structural Analogs
Substituent Position and Regioisomerism
Fluoroamphetamine Regioisomers :
- 2-FA (1-(2-Fluorophenyl)propan-2-amine): Amphetamine derivative with fluorine at the ortho position. Notable as a novel psychoactive substance (NPS) .
- 3-FA and 4-FA : Fluorine at meta and para positions, respectively. These regioisomers exhibit distinct mass spectrometry (MS) fragmentation patterns:
Structural Differentiation :
Substituent Type and Functional Group Effects
Halogenated Derivatives :
Methoxy-Substituted Analog :
Bis-Aryl Derivatives :
Pharmacological and Regulatory Status
Biological Activity
Chemical Structure and Properties
2-(2-Fluorophenyl)propan-2-amine, also known as this compound hydrochloride, is an organic compound characterized by the presence of a fluorine atom on the phenyl ring. Its chemical formula is with a molecular weight of approximately 168.21 g/mol. The compound appears as a white crystalline powder and is soluble in water and ethanol, making it suitable for various scientific applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoroacetophenone with ammonia and a reducing agent, often conducted under controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It is believed to modulate neurotransmitter levels, potentially influencing mood and cognitive functions, similar to other amine compounds used in neuropharmacology .
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antidepressant Activity : Its structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
- Neuroprotective Effects : Preliminary studies indicate that it may have protective effects on neuronal cells, possibly through mechanisms involving neurotransmitter modulation.
- Receptor Interaction : It may selectively interact with serotonin and norepinephrine receptors, which are crucial in mood regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antidepressant-like Effects in Animal Models : In a study examining various derivatives of phenylpropanamines, compounds similar to this compound demonstrated significant reductions in depressive-like behaviors in rodent models when administered chronically .
- Neuroprotective Studies : A study focusing on the neuroprotective properties of amine derivatives found that certain structural modifications could enhance cell survival in neurotoxic environments, suggesting that this compound might exhibit similar properties .
- Binding Affinity Studies : Research assessing binding affinities at serotonin receptors revealed that compounds with fluorinated phenyl groups often had enhanced receptor binding compared to their non-fluorinated counterparts, indicating a potential pathway for increased pharmacological activity .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other structurally related compounds:
| Compound Name | Structural Similarity | Notable Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)propan-2-amine | High | Antidepressant effects reported |
| 3-(2-Fluorophenyl)propylamine | Moderate | Neuroprotective effects observed |
| 2-(3,4-Dichlorophenyl)propan-2-amine | Moderate | Enhanced serotonin receptor interaction |
This table summarizes how variations in substituents on the phenyl ring can influence biological activity, emphasizing the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
